6-Bromo-2-fluoro-3-iodobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

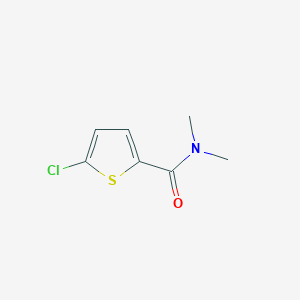

6-Bromo-2-fluoro-3-iodobenzoic acid is a loose white crystal . It is a type of benzoic acid that has bromine, fluorine, and iodine substituents at positions 6, 2, and 3 respectively .

Molecular Structure Analysis

The molecular formula of this compound is C7H3BrFIO2 . The molecular weight is 344.9 . The InChI key is FTGARIJZXXCFHE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Thermodynamic Properties

- Thermodynamic Analysis : 6-Bromo-2-fluoro-3-iodobenzoic acid, as part of the halobenzoic acids family, has been studied for its thermodynamic properties. Computational chemistry methods and consistency assessments of experimental data have been employed to understand the enthalpies of combustion, sublimation, and fusion of such compounds (Chirico et al., 2017).

Synthesis and Chemical Properties

- Synthesis Processes : Research has focused on the synthesis of related compounds, like 2-fluoro-6-iodobenzoic acid and 3-Bromo-2-fluorobenzoic acid, highlighting methods that are cost-effective and suitable for large-scale production (Zhao Haoyu et al., 2010); (Zhou Peng-peng, 2013).

- Derivative Synthesis : The compound has been used as a precursor in the synthesis of 6-bromo-2-arylindoles, indicating its utility in creating structurally diverse molecules (Valois-Escamilla et al., 2011).

Chemical Reactions and Interactions

- Halogen Bonding Study : Investigations into the influence of halogen substituents, including bromo and fluoro groups, on hydrogen and halogen bonding in co-crystals, provide insights into the chemical interactions and structural properties of such compounds (Kowalska et al., 2015).

- Organolithium Reactions : The behavior of 2-fluorobenzoic acid, a related compound, in reactions with organolithium reagents highlights the complex chemical interactions and transformations these compounds can undergo (Gohier et al., 2003).

Environmental and Biological Applications

- Metabolite Detection : Studies have used fluorinated benzoic acids, including derivatives of this compound, to trace the degradation and transformation of organic compounds in methanogenic consortia, providing valuable information for environmental and biological research (Londry & Fedorak, 1993).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that the compound can be used for the synthesis of fluoro-substituted benzoyl chlorides , which suggests that it may interact with its targets through the formation of covalent bonds.

Result of Action

Given its potential use in the synthesis of fluoro-substituted benzoyl chlorides , it may induce changes in cellular processes through its interaction with various biological targets.

Properties

IUPAC Name |

6-bromo-2-fluoro-3-iodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGARIJZXXCFHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)C(=O)O)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2354445.png)

![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2354455.png)

![4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B2354456.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2354458.png)

![6-Methyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2354463.png)

![4-[(2-Cyanophenyl)carbamoyl]butanoic acid](/img/structure/B2354464.png)

![2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2354465.png)

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/no-structure.png)